8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one
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Overview
Description
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one is a heterocyclic compound with a unique structure that combines pyrimidine and diazepine rings. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one typically involves the heterocyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . This one-pot two-step strategy is efficient and yields the desired tricyclic system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one can be compared with other similar compounds like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share structural similarities but differ in their specific ring fusion patterns and substituents, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group at the 8-position, which can influence its reactivity and interactions.
Properties
CAS No. |
1489-01-6 |
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Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
8-methyl-5,9-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
InChI |
InChI=1S/C8H8N4O/c1-5-2-7(13)12-6-3-9-4-10-8(6)11-5/h2-4H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
FAIQLOANDWESRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CN=CN=C2N1 |
Origin of Product |
United States |
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